molecular formula C19H15N3O3S B3009506 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895412-73-4

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B3009506
CAS No.: 895412-73-4
M. Wt: 365.41
InChI Key: UEVUTUAPKRUQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5, a pyridin-3-ylmethyl group, and a furan-2-carboxamide moiety. This structure combines electron-rich (methoxy, furan) and electron-deficient (pyridine) aromatic systems, making it a candidate for diverse biological activities, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-14-6-7-17-15(10-14)21-19(26-17)22(12-13-4-2-8-20-11-13)18(23)16-5-3-9-25-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVUTUAPKRUQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Coupling Reactions: The benzothiazole and furan rings are then coupled with a pyridine derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furan ring.

    Reduction: Reduction reactions could target the nitro groups if present or the carbonyl groups in the amide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, particularly the pyridine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a candidate for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzothiazole and Furan Carboxamide Families

N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20)
  • Structure : Differs in the methoxy group position (6 vs. 5) and the acetamide group instead of furan-2-carboxamide .
  • Synthesis : Synthesized via acetylation with acetic anhydride, yielding 98% after flash column chromatography .
  • Key Properties : IR spectra confirm C=O (1663 cm⁻¹) and aromatic C=C (1601 cm⁻¹) stretches. Higher yield (98%) suggests synthetic efficiency compared to furan carboxamide derivatives.
N-(5-Methoxybenzo[d]thiazol-2-yl)adamantane-1-carboxamide (Compound 50)
  • Structure : Replaces the pyridin-3-ylmethyl and furan groups with an adamantane-carboxamide.
  • Biological Relevance: Adamantane derivatives are known for enhancing lipophilicity and blood-brain barrier penetration, critical for CNS-targeting drugs .
N-(Benzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide Derivatives
  • Structure : Features a piperazine-linked benzamide instead of furan carboxamide.
  • Activity : Demonstrated enzyme inhibitory effects (e.g., acetylcholinesterase inhibition) with IC₅₀ values <10 µM, highlighting the importance of benzothiazole-amide scaffolds .

Furan Carboxamide Derivatives

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21)
  • Structure : Combines nitro-pyrazole and thiophene-carboxamide.
  • Activity: Exhibited potent trypanocidal activity (EC₅₀ = 0.8 µM), suggesting nitro groups enhance antiparasitic efficacy .
N-Cyclohexyl-5-nitrofuran-2-carboxamide (Compound 22a)
  • Structure : Nitrofuran-carboxamide with a cyclohexyl group.
  • Relevance : Nitrofurans are associated with antimicrobial activity but may pose toxicity risks due to nitroreductase activation .

Pyridine-Methyl Hybrids

N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (Compound 54)
  • Structure : Pyridine-free analog with a dimethylphenyl group.
  • Properties : Lower solubility compared to pyridine-containing derivatives due to reduced polarity .

Comparative Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound* ~413.4 (calc.) N/A N/A Methoxy, furan, pyridine -
N-(6-Methoxybenzo[d]thiazol-2-yl)acetamide 301.3 98 Not reported Acetamide, pyridine
N-(5-Methoxybenzo[d]thiazol-2-yl)adamantane-1-carboxamide 409.5 78–90 99.9–177.2 Adamantane-carboxamide
N-Cyclohexyl-5-nitrofuran-2-carboxamide 266.3 42 297 Nitrofuran, cyclohexyl

*Calculated based on structural formula; experimental data unavailable in evidence.

Key Insights and Implications

Furan vs. Acetamide : The furan-2-carboxamide group introduces conjugated π-systems, which could enhance binding affinity through aromatic stacking interactions compared to simpler acetamides .

Pyridine-Methyl Group: This moiety may improve solubility and bioavailability relative to non-polar substituents (e.g., adamantane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.